

Application Notes and Protocols for Peptide Labeling with Succinic Anhydride- $^{13}\text{C}_2$

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Compound of Interest

Compound Name: Succinic anhydride- $^{13}\text{C}_2$

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This document provides a detailed protocol for the chemical labeling of peptides with Succinic Anhydride- $^{13}\text{C}_2$, a stable isotope labeling reagent used for quantitative proteomics. This method facilitates the accurate quantification of proteins and their post-translational modifications (PTMs) by mass spectrometry.

Introduction

Stable isotope labeling is a powerful technique in mass spectrometry-based quantitative proteomics. Labeling peptides with isotopically distinct reagents allows for the relative or absolute quantification of proteins and PTMs between different biological samples. Succinic anhydride reacts with primary amines, specifically the N-terminus of a peptide and the ϵ -amino group of lysine residues.[1][2] This reaction, known as succinylation, introduces a succinyl group and can be used to block lysine residues from tryptic digestion.[3] By using an isotopically labeled version of succinic anhydride, such as Succinic Anhydride- $^{13}\text{C}_2$, a known mass shift is introduced into the labeled peptides, enabling their differentiation and quantification in a mass spectrometer.[4][5] This technique is particularly useful for stoichiometry determination of PTMs like acetylation and succinylation.[4][5]

Principle of the Method

The protocol involves the chemical modification of peptides with either the "light" (unlabeled) or "heavy" ($^{13}\text{C}_2$) version of succinic anhydride. The anhydride reacts with the primary amino groups of peptides, forming a stable amide bond. This results in a specific mass increase for each labeling event. The "light" and "heavy" labeled peptide samples are then mixed and analyzed by mass spectrometry. The relative signal intensities of the isotopic pairs in the mass spectrum correspond to the relative abundance of the peptide in the original samples.

Quantitative Data Summary

The key quantitative aspect of this labeling strategy is the precise mass difference introduced by the isotopic label. This allows for accurate differentiation and quantification by mass spectrometry.

Parameter	Value	Description
Chemical Formula of Succinic Anhydride	$\text{C}_4\text{H}_4\text{O}_3$	
Molecular Weight of Unlabeled Succinic Anhydride	100.07 g/mol	
Chemical Formula of Succinic Anhydride- $^{13}\text{C}_2$	$^{13}\text{C}_2^{12}\text{C}_2\text{H}_4\text{O}_3$	
Molecular Weight of Succinic Anhydride- $^{13}\text{C}_2$	102.07 g/mol (approx.)	The exact mass will depend on the precise isotopic purity.
Mass Shift per Succinylation Event ($^{13}\text{C}_2$)	+2.0067 Da (approx.)	This is the mass difference between the heavy and light succinyl group.
Reactive Groups	Primary amines (N-terminus, Lysine ϵ -amino group)	

Experimental Protocol

This protocol details the steps for labeling peptides with Succinic Anhydride- $^{13}\text{C}_2$ for quantitative proteomics analysis.

Materials and Reagents

- Peptide sample (purified and desalted)
- Succinic Anhydride (light)
- Succinic Anhydride- $^{13}\text{C}_2$ (heavy)
- Amine-free buffer (e.g., 200 mM TEAB, pH 8)^[4]
- Urea
- Solvent for anhydride (e.g., anhydrous Dimethyl Sulfoxide - DMSO)
- Quenching reagent (e.g., hydroxylamine or Tris buffer)
- C18 desalting spin columns
- Mass spectrometer compatible solvents (e.g., 0.1% formic acid in water, acetonitrile)

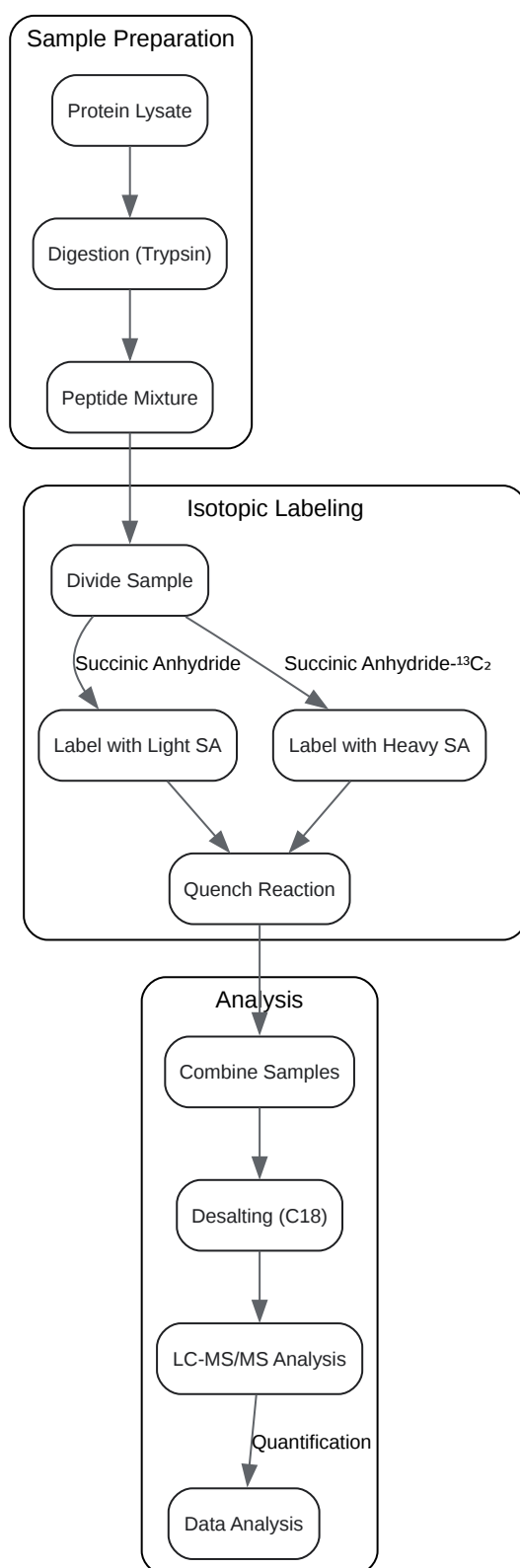
Procedure

- Sample Preparation:
 - Ensure the peptide sample is in an amine-free buffer to prevent reaction with the buffer components. A common buffer is triethylammonium bicarbonate (TEAB).^[4]
 - If starting from a protein lysate, perform protein denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin) prior to labeling.
- Reagent Preparation:
 - Prepare a stock solution of Succinic Anhydride and Succinic Anhydride- $^{13}\text{C}_2$ in an anhydrous organic solvent like DMSO immediately before use. The anhydride is susceptible to hydrolysis.
- Labeling Reaction:

- Dissolve the peptide sample in the amine-free buffer (e.g., 8 M urea, 200 mM TEAB, pH 8) at a concentration of approximately 1 µg/µL.[4]
- Add the Succinic Anhydride-¹³C₂ solution to the "heavy" sample and the unlabeled Succinic Anhydride to the "light" sample. A 50-fold molar excess of the anhydride over the total amine concentration is a common starting point.[6]
- Incubate the reaction at room temperature for 1-2 hours.[6] The pH of the reaction should be maintained between 7 and 8.[6]
- Quenching the Reaction:
 - After the incubation period, quench the reaction by adding a solution containing a primary amine, such as Tris buffer or hydroxylamine, to consume any unreacted anhydride.
- Sample Cleanup:
 - Combine the "light" and "heavy" labeled samples.
 - Desalt the mixed peptide sample using a C18 spin column to remove excess reagents and buffer components.
 - Elute the labeled peptides and dry them down in a vacuum centrifuge.
- Mass Spectrometry Analysis:
 - Reconstitute the dried, labeled peptides in a mass spectrometry-compatible solvent (e.g., 0.1% formic acid).
 - Analyze the sample by LC-MS/MS. The data acquisition method should be set to detect and quantify the isotopic pairs.

Visualizations

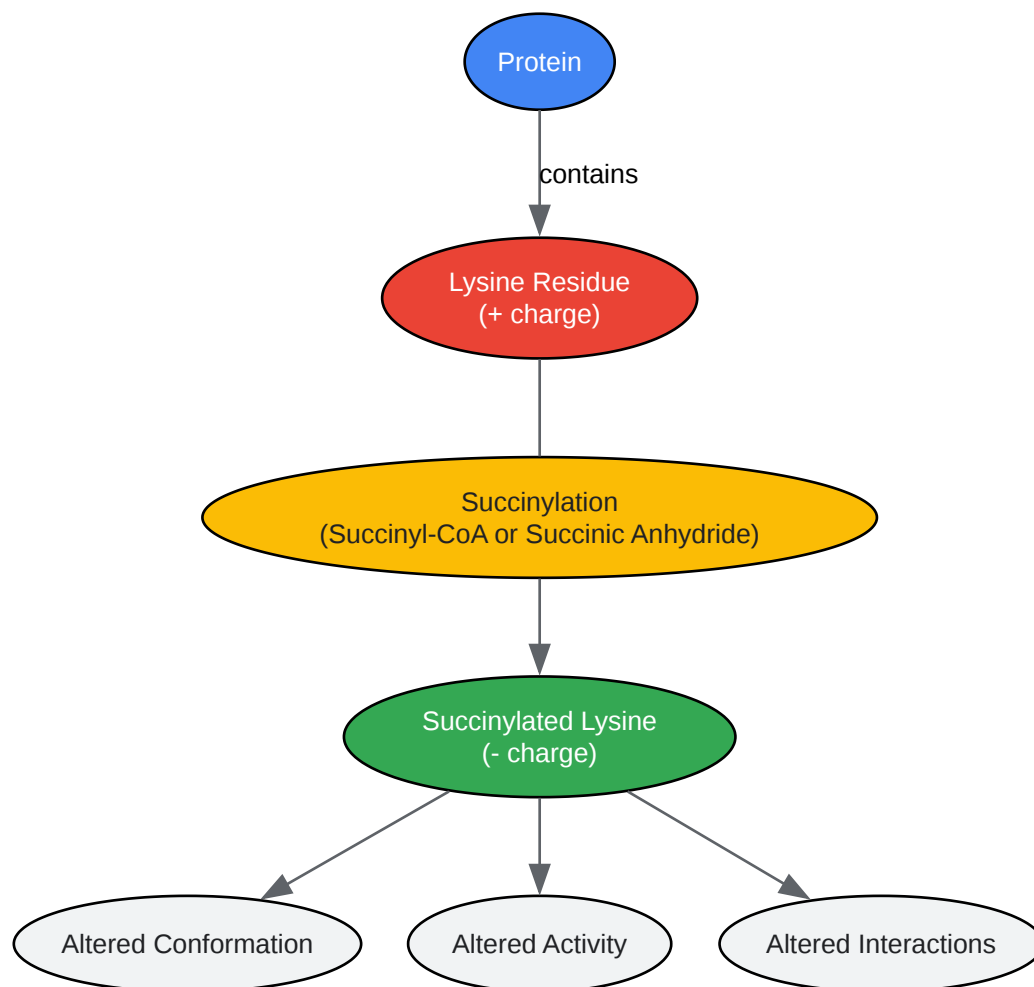
Experimental Workflow



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Caption: Workflow for quantitative peptide analysis using isotopic succinic anhydride labeling.

Impact of Succinylation on Protein Function



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Caption: Conceptual diagram of how lysine succinylation can alter protein properties.

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